Cas no 130838-00-5 (1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)-)
![1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)- structure](https://it.kuujia.com/scimg/cas/130838-00-5x500.png)
130838-00-5 structure
Nome del prodotto:1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)-
1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)-
- Scoparinol
- (1R,4S,4aR,8R,8aR)-8-(Hydroxymethyl)-4-[(3E)-5-hydroxy-3-methyl-3 -penten-1-yl]-4a,8-dimethyl-3-methylenedecahydro-1-naphthalenyl b enzoate
- 1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-d...
- 1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,
- Scopadiol
- [ "Scopadiol" ]
- Scoparil
- HY-N1253
- CS-0016656
- FS-10294
- [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate
- AKOS040762318
- 130838-00-5
- DA-67490
-
- Inchi: InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1
- Chiave InChI: WGSYIFPPMZUQAN-IZCLTQQPSA-N
- Sorrisi: CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 426.27700
- Massa monoisotopica: 426.27700969g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 677
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 544.3±30.0 °C at 760 mmHg
- Punto di infiammabilità: 173.8±18.1 °C
- PSA: 66.76000
- LogP: 5.31190
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4967-1 mg |
Scoparinol |
130838-00-5 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4967-5 mg |
Scoparinol |
130838-00-5 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
TargetMol Chemicals | TN4967-1 mL * 10 mM (in DMSO) |
Scoparinol |
130838-00-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4967-1 ml * 10 mm |
Scoparinol |
130838-00-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40450-5mg |
(1R,4S,4aR,8R,8aR)-8-(Hydroxymethyl)-4-[(3E)-5-hydroxy-3-methyl-3 -penten-1-yl]-4a,8-dimethyl-3-methylenedecahydro-1-naphthalenyl b enzoate |
130838-00-5 | 5mg |
¥5120.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4967-5mg |
Scoparinol |
130838-00-5 | 5mg |
¥ 3560 | 2024-07-19 | ||
A2B Chem LLC | AE41555-5mg |
Scoparil |
130838-00-5 | 5mg |
$727.00 | 2024-04-20 |
1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)- Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
130838-00-5 (1-Naphthalenemethanol,8-(benzoyloxy)- decahydro-5-[(3E)-5-hydroxy-3-methyl-3- pentenyl]-1,4a-dimethyl-6-methylene-,(1R,- 4aR,5S,8R,8aR)-) Prodotti correlati
- 604-32-0(Cholesterol Benzoate)
- 873001-54-8(3,29-Dibenzoyl Rarounitriol)
- 1427445-40-6(5-Chloro-4-fluoro-2-methylbenzoic acid)
- 1353967-22-2([1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester)
- 2248219-38-5((2R)-2-(3,3-Dimethylcyclohexyl)propan-1-amine)
- 81443-46-1(2-4-(Bromomethyl)phenylthiophene)
- 410529-85-0(Methyl 4-(Diethoxyphosphoryl)methyl-3-fluorobenzoate)
- 2703766-34-9(2-{1-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylpiperazin-2-yl}acetonitrile)
- 2137674-35-0(methyl 2-[3-(2,3-dimethylbutan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate)
- 2171843-70-0(2-N-(cyclopropylmethyl)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamidoacetic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
